molecular formula C3H7N4+ B273577 1-Methyl-1,2,4-triazol-4-ium-4-amine

1-Methyl-1,2,4-triazol-4-ium-4-amine

Cat. No.: B273577
M. Wt: 99.12 g/mol
InChI Key: XTRNWNSKQCYODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1,2,4-triazol-4-ium-4-amine is an organic compound with the molecular formula C3H7IN4. It is a white crystalline solid that is often used in organic synthesis and as a precursor for ionic liquids . The compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

1-Methyl-1,2,4-triazol-4-ium-4-amine can be synthesized through the reaction of 4-amino-1,2,4-triazole with methyl iodide. The reaction is typically carried out in isopropyl alcohol under ambient temperature, protected from light. The reaction mixture is stirred for several days, and the resulting precipitate is filtered and washed with cold isopropyl alcohol and diethyl ether . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-1,2,4-triazol-4-ium-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Scientific Research Applications

1-Methyl-1,2,4-triazol-4-ium-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,4-triazol-4-ium-4-amine involves its interaction with molecular targets and pathways in chemical reactions. The compound’s structure allows it to participate in various chemical transformations, including acting as a nucleophile or electrophile in different reactions. Its ionic nature also makes it suitable for use in ionic liquids, where it can facilitate various chemical processes .

Comparison with Similar Compounds

1-Methyl-1,2,4-triazol-4-ium-4-amine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its stability, reactivity, and versatility in various scientific and industrial applications.

Properties

IUPAC Name

1-methyl-1,2,4-triazol-4-ium-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N4/c1-6-3-7(4)2-5-6/h2-3H,4H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRNWNSKQCYODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=[N+](C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N4+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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